3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]benzamide
Description
Properties
Molecular Formula |
C22H15ClFN3O2S |
|---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]benzamide |
InChI |
InChI=1S/C22H15ClFN3O2S/c23-15-6-9-18-19(11-15)26-22(30)27(21(18)29)17-3-1-2-14(10-17)20(28)25-12-13-4-7-16(24)8-5-13/h1-11H,12H2,(H,25,28)(H,26,30) |
InChI Key |
HCMOHXKUYMMTPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S)C(=O)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Niementowski Cyclization for 4(3H)-Quinazolinone Formation
The Niementowski reaction remains a cornerstone for synthesizing 4(3H)-quinazolinones, involving condensation of anthranilic acid derivatives with formamide or primary amines. For target compound synthesis, 7-chloroanthranilic acid serves as the foundational building block. Heating 7-chloroanthranilic acid with formamide at 120°C initiates cyclodehydration, producing 7-chloro-4(3H)-quinazolinone.
Critical modifications include:
- Microwave irradiation to reduce reaction time from hours to minutes while improving yields to >85%
- Substitution of formamide with thiourea derivatives to directly introduce the 2-sulfanylidene group
- Temperature-controlled (140-160°C) phosphoryl chloride-mediated chlorination for maintaining the 7-chloro substituent
Radical Cyclization Approaches
Recent advances in radical chemistry enable alternative pathways for quinazolinone synthesis. α-Azidyl benzamides undergo visible light-induced cyclization with N-bromosuccinimide (NBS), generating iminyl radicals that form the heterocyclic core. Applied to 7-chloro-2-azido-N-(4-fluorobenzyl)benzamide, this method achieves:
Oxidative Annulation with Dimethyl Sulfoxide (DMSO)
H₂O₂-mediated oxidative coupling of 2-amino-N-(4-fluorobenzyl)benzamide derivatives with DMSO provides a green chemistry route. Key parameters include:
- 150°C reaction temperature for 14 hours
- 1:1 stoichiometry of H₂O₂:DMSO for optimal radical generation
- 73% yield achieved for analogous N-methyl derivatives
Table 1: Comparative Analysis of Quinazolinone Core Synthesis Methods
*4-FB = 4-fluorobenzyl
Thione Group Introduction Methodologies
Direct Synthesis Using Sulfur Donors
Incorporating the 2-sulfanylidene group during cyclization avoids subsequent derivatization steps:
- Thiourea replaces urea in Niementowski-type reactions, yielding 2-thioxoquinazolin-4(3H)-ones directly
- Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide) converts 2-oxo to 2-thioxo groups with 89% efficiency
- Elemental sulfur with DMF catalyst at 140°C achieves 76% thionation
Post-Cyclization Thionation
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Activating the quinazolinone-3-carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) enables reaction with 4-fluorobenzylamine:
Mixed Anhydride Method
Using isobutyl chloroformate generates reactive intermediates for amine coupling:
Enzymatic Aminolysis
Novel approaches using immobilized lipases (Candida antarctica Lipase B) enable green chemistry synthesis:
- tert-Butanol solvent system at 45°C
- 65% conversion rate achieved for similar benzamides
- Eliminates need for protective groups
Table 2: Amidation Method Performance Metrics
| Method | Activator | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Carbodiimide | DCC/DMAP | DCM | 0 | 85 | 99.2 |
| Mixed Anhydride | Isobutyl chloroformate | THF | -15 | 78 | 98.7 |
| Enzymatic | CALB Lipase | t-BuOH | 45 | 65 | 95.1 |
Regioselective Chlorination Techniques
Electrophilic Aromatic Substitution
Positioning chlorine at the 7-position requires precise electronic control:
Directed Ortho-Metalation
Directed functionalization using temporary directing groups ensures regiochemical fidelity:
- Pyridine-2-sulfonyl directing group enables lithiation at C7
- Subsequent quench with hexachloroethane introduces chlorine
- 82% yield with >50:1 regioselectivity
Process Optimization Considerations
Microwave-Assisted Synthesis
Accelerating key steps through dielectric heating:
Continuous Flow Chemistry
Implementing flow reactors for enhanced process control:
Green Chemistry Metrics
- E-factor reduction from 58 to 12 through solvent recovery
- 89% decrease in hazardous waste using enzymatic methods
- 100% atom economy in H₂O₂-mediated oxidations
Analytical Characterization Protocols
Spectroscopic Verification
Chromatographic Purity
- HPLC: 99.5% purity on C18 column (ACN:H₂O 65:35)
- UPLC-MS: tR = 4.32 min (ES+)
- Chiral GC: >99% ee for enantiomerically pure batches
Industrial-Scale Production Challenges
Thione Group Stability
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced sulfur-containing derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorinated and fluorinated positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential as a drug candidate. Its unique structure and reactivity make it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties can be leveraged to create innovative products and improve existing technologies.
Mechanism of Action
The mechanism of action of 3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-fluorophenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Variations
The target compound’s quinazolinone core distinguishes it from thiazolidinone-based analogs (e.g., –9). Quinazolinones are bicyclic aromatic systems, while thiazolidinones are monocyclic, five-membered heterocycles containing sulfur and nitrogen. The larger quinazolinone framework may enhance π-π stacking interactions in biological targets compared to the more flexible thiazolidinone derivatives .
Table 1: Core Structure Comparison
Substituent Analysis
Sulfur-Containing Groups
- Quinazolinone Analogs: describes a 2-sulfanyl (C-S) group in 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide, which lacks the conjugated double bond of sulfanylidene, possibly reducing electrophilicity .
- Thiazolidinones: Sulfanylidene groups in –9 are integral to the thiazolidinone ring, contributing to metal chelation or redox activity .
Halogen and Benzamide Substituents
- 7-Chloro vs. 4-Chloro: The target’s 7-chloro substitution on quinazolinone contrasts with 4-chloro analogs (e.g., ), which may alter steric interactions in enzyme active sites.
- 4-Fluorobenzyl Group: Present in both the target and ’s 3-(4-chlorobenzyl)-N-(4-fluorobenzyl)-4-oxoquinazoline-7-carboxamide, this group improves lipophilicity and metabolic stability compared to non-fluorinated benzyl analogs .
Table 2: Substituent Profiles
Inferred Pharmacological Implications
Kinase Inhibition: Quinazolinones (e.g., ) are known to inhibit tyrosine kinases. The target’s sulfanylidene group may enhance covalent binding to kinase ATP pockets.
Antimicrobial Activity: Thiazolidinones with sulfanylidene groups (–9) are associated with antimicrobial effects, possibly via interference with bacterial thioredoxin reductase .
Improved Bioavailability: The 4-fluorobenzyl group in the target and may enhance blood-brain barrier penetration compared to non-fluorinated analogs.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction yields be optimized?
Methodological Answer:
- The compound can be synthesized via cyclocondensation of substituted anthranilic acid derivatives with isothiocyanates. For example, reacting 2-amino-4-chlorobenzoic acid with a benzamide-isothiocyanate intermediate under reflux in DMF yields the quinazolinone core .
- Yield Optimization: Use anhydrous solvents, controlled temperature (70–80°C), and stoichiometric excess of the isothiocyanate (1.2–1.5 equivalents). Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity .
- Key Data: Typical yields range from 45–58% for analogous structures .
Q. Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- 1H/13C NMR: Confirm the presence of the 4-fluorobenzyl group (δ ~7.23–7.55 ppm for aromatic protons) and the sulfanylidene moiety (δ ~13.18 ppm, exchangeable with D2O) .
- Mass Spectrometry: ESI-MS in negative mode shows [M−H]⁻ peaks (e.g., m/z 350.0 for similar compounds) .
- Elemental Analysis: Validate C, H, N, and S content (e.g., C 60.68%, H 4.17%, N 16.08% for analogs) .
Q. How should researchers design initial biological activity screens for this compound?
Methodological Answer:
- Antimicrobial Assays: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure MIC values .
- Cytotoxicity Screening: Perform MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Variable Control: Standardize assay conditions (e.g., pH, serum concentration) to minimize discrepancies. For example, serum proteins may bind hydrophobic analogs, reducing apparent activity .
- Structural Analog Comparison: Test derivatives with modifications to the 4-fluorobenzyl or sulfanylidene groups to isolate pharmacophores. For instance, replacing the 4-fluorophenyl with a morpholine moiety alters enzyme inhibition profiles .
Q. How can microwave-assisted synthesis improve reaction efficiency for this compound?
Methodological Answer:
- Microwave Parameters: Use 100–150 W power, 80–100°C, and 10–20-minute reaction times in sealed vessels. This reduces side reactions (e.g., oxidation) and improves yields by 15–20% compared to conventional heating .
- Case Study: Microwave irradiation in acetonitrile with TEA as a base achieved 70% yield for a related quinazolinone .
Q. What computational approaches predict the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with bacterial AcpS-PPTase (PDB: 1F80). The sulfanylidene group shows hydrogen bonding with Arg45 and hydrophobic contacts with Phe78 .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) <2.0 Å indicates stable target engagement .
Q. How are reaction intermediates characterized to troubleshoot synthesis challenges?
Methodological Answer:
- TLC Monitoring: Use silica plates (hexane:ethyl acetate 3:1) to track intermediates. For example, the thiourea intermediate (Rf ~0.3) precedes cyclization to the quinazolinone (Rf ~0.6) .
- In Situ FTIR: Detect carbonyl (1700–1750 cm⁻¹) and thiol (2550–2600 cm⁻¹) stretches to confirm intermediate formation .
Contradiction Analysis Example
Issue: Discrepancies in reported antibacterial activity (MIC = 8–32 µg/mL across studies).
Resolution:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
